

A Comparative Guide to the Neuroprotective Efficacy of PDZ1 Inhibitor Peptides

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Compound of Interest

Compound Name: PDZ1 Domain inhibitor peptide

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The disruption of protein-protein interactions mediated by PDZ (Postsynaptic Density-95/Discs large/Zonula occludens-1) domains has emerged as a promising therapeutic strategy for neuroprotection, particularly in the context of ischemic stroke. The first PDZ domain (PDZ1) of proteins like PSD-95 is a critical node in excitotoxic signaling cascades. This guide provides a comparative evaluation of different PDZ1 inhibitor peptides, summarizing their neuroprotective effects with supporting experimental data and detailed methodologies.

Data Presentation: Comparative Efficacy of PDZ1 Inhibitor Peptides

The following tables summarize the quantitative data on the binding affinity and in vivo neuroprotective effects of prominent PDZ1 inhibitor peptides.

Table 1: Binding Affinity of PDZ1 Inhibitor Peptides for PSD-95 PDZ1-2

Peptide Inhibitor	Target	Binding Affinity (Ki)	Fold Increase in Affinity vs. Tat-NR2B9c	Reference
Tat-NR2B9c (NA-1)	PSD-95 PDZ1-2	~4,600 nM	1x	[1]
Tat-N-dimer	PSD-95 PDZ1-2	4.6 nM	~1000x	[1]
ReTat-N-dimer	PSD-95 PDZ1-2	5.1 nM	~900x	[1]

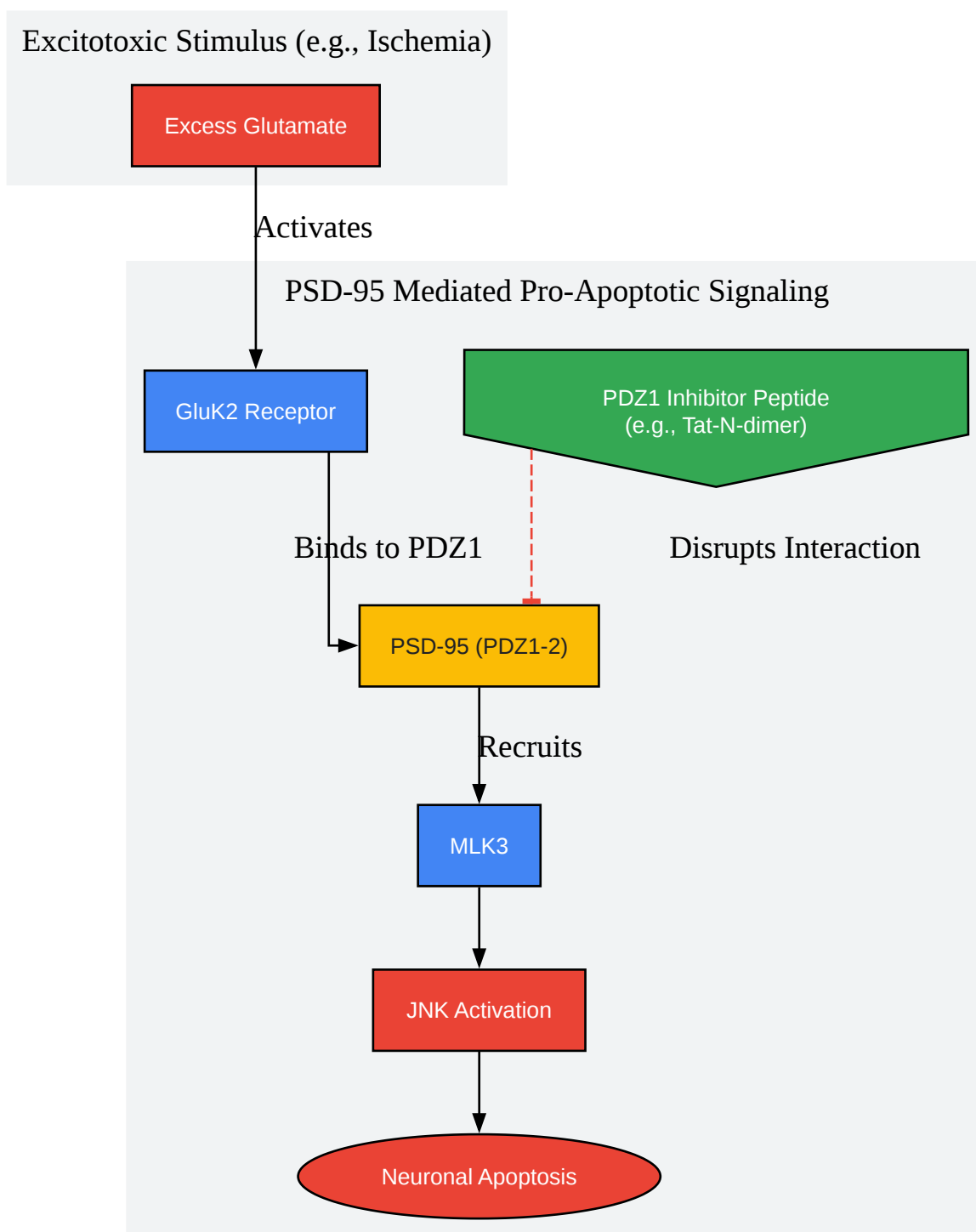
Table 2: In Vivo Neuroprotective Effects of PDZ1 Inhibitor Peptides in a Mouse Model of Focal Cerebral Ischemia (pMCAO)

Peptide Inhibitor	Dosage	Administration Time	Reduction in Infarct Volume	Improvement in Motor Function	Reference
Tat-NR2B9c (NA-1)	3 nmol/g (i.v.)	30 min post-insult	Not statistically significant	Not reported	[1]
Tat-N-dimer	3 nmol/g (i.v.)	30 min post-insult	~40%	Significantly improved	[1]
O-dimer (no Tat)	3 nmol/g (i.v.)	30 min post-insult	No effect	Not reported	[1]

Note: While Tat-NR2B9c has demonstrated neuroprotective effects in other studies, particularly in rat models of stroke, the direct comparison study highlighted here in a mouse model showed a more pronounced effect with the high-affinity dimeric inhibitor, Tat-N-dimer.[1][2]

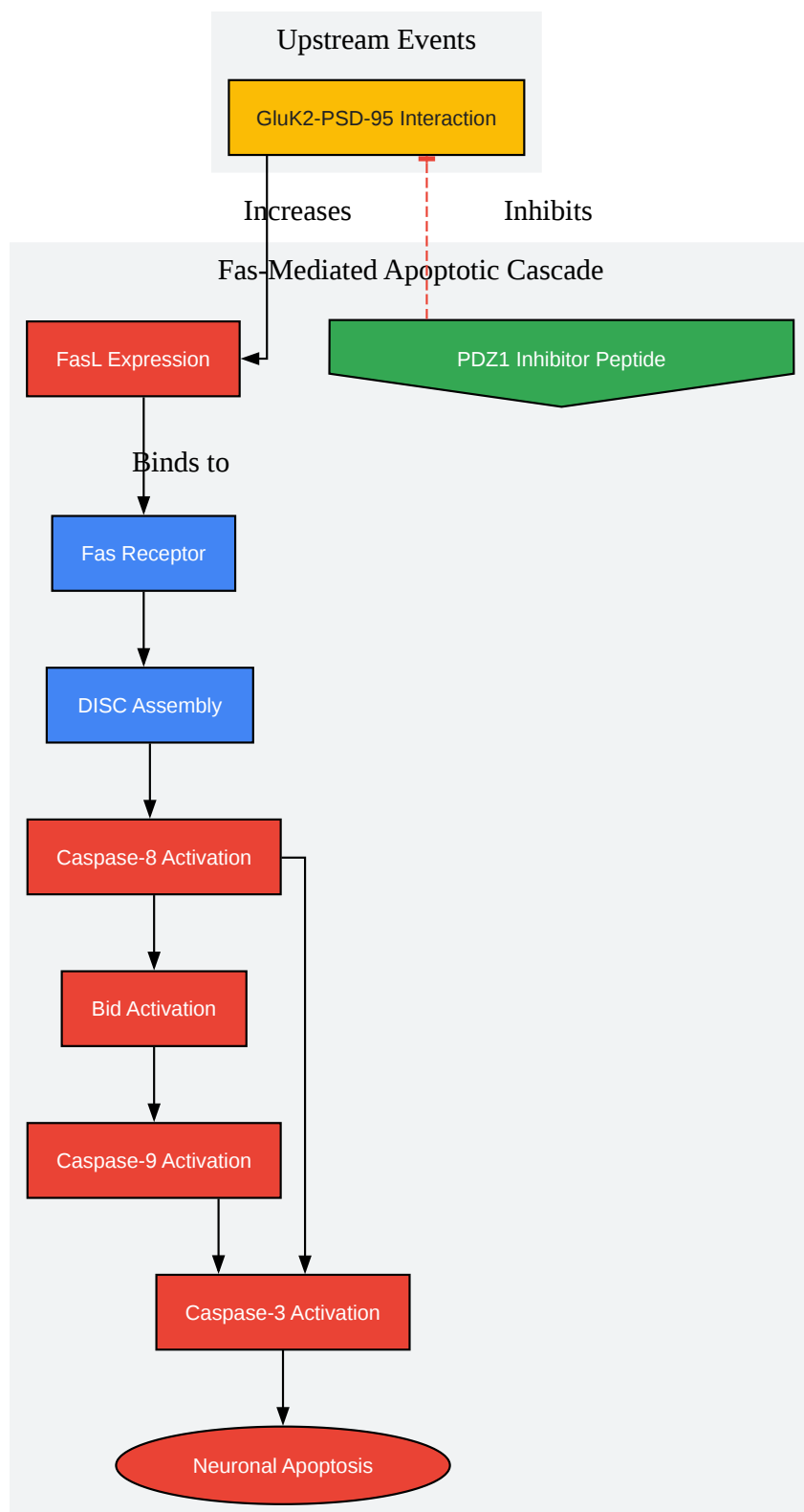
Signaling Pathways and Experimental Workflows

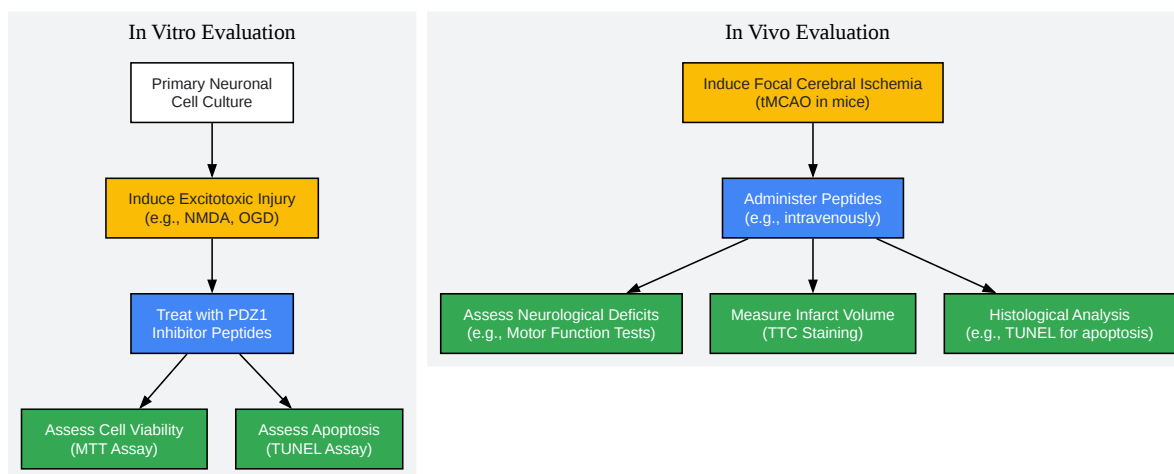
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the neuroprotective action of PDZ1 inhibitors and a typical experimental workflow for their evaluation.



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Figure 1: GluK2-PSD-95-MLK3 Pro-Apoptotic Pathway and Inhibition.





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References

- 1. A high-affinity, dimeric inhibitor of PSD-95 bivalently interacts with PDZ1-2 and protects against ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
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